molecular formula C8H3BrF3NO2 B3037985 3-Bromo-4-trifluoromethoxyphenyl isocyanate CAS No. 685859-17-0

3-Bromo-4-trifluoromethoxyphenyl isocyanate

Cat. No. B3037985
CAS RN: 685859-17-0
M. Wt: 282.01 g/mol
InChI Key: PMUPSJLZSIAEEF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isocyanates, including “3-Bromo-4-trifluoromethoxyphenyl isocyanate”, can undergo a variety of chemical reactions. For instance, they can react with compounds containing hydroxyl groups to form polyurethanes . The reaction between an isocyanate and a hydroxyl-containing compound occurs readily at room temperature .

Scientific Research Applications

Synthesis of Heterocycles

3-Bromo-1,2,3-dithiaboroles react with Grignard reagents to form 3-alkyl(aryl)-1,2,3-dithiaboroles, which upon reaction with isocyanates, including 3-bromo-4-trifluoromethoxyphenyl isocyanate, lead to the synthesis of 2,3-dihydro-4H-1,3,2-thiazaborine-4-ones. These compounds are characterized by their 1H, 11B, 13C NMR, and mass spectra (Habben, 1989).

Preparation of Carboxylic Acid Derivatives

The compound is used in the preparation of carboxylic acid derivatives for spectrophotometric detection in high-performance liquid chromatography. This involves the reaction of carboxylate salts with isocyanates, including 3-bromo-4-trifluoromethoxyphenyl isocyanate, to form carboxylic acid ester derivatives (Ingalls et al., 1984).

Synthesis of Benzimidazoles and Thienoimidazoles

o-Bromophenyl isocyanide reacts with primary amines under specific conditions to afford benzimidazoles and thienoimidazoles, indicating potential use of similar isocyanates in these reactions (Lygin & Meijere, 2009).

Trifluoromethylation in Bioactive Molecules

3-Bromo-1,1,1-trifluoroacetone, a related compound, is used as an effective trifluoromethylation reagent to construct 3-trifluoromethyl isocoumarin skeletons, highlighting potential applications of similar bromo-trifluoromethoxyphenyl isocyanates in the synthesis of bioactive molecules (Zhou et al., 2020).

Formation of Arynes

Studies show that treatment of bromo-trifluoromethoxybenzene compounds with lithium diisopropylamide leads to the formation of phenyllithium intermediates, which are essential in aryne chemistry. This indicates potential for similar reactions involving 3-bromo-4-trifluoromethoxyphenyl isocyanate (Schlosser & Castagnetti, 2001).

Postsynthetic Modification in Metal-Organic Frameworks

Isoreticular metal-organic frameworks undergo modification with a series of anhydrides and isocyanates, suggesting potential applications of 3-bromo-4-trifluoromethoxyphenyl isocyanate in introducing various functional groups into these frameworks (Garibay et al., 2009).

Safety and Hazards

Isocyanates, including “3-Bromo-4-trifluoromethoxyphenyl isocyanate”, can pose health risks. They are found in a number of construction products and certain tasks, such as spraying, can produce very high exposure to isocyanates . Therefore, it’s important to control these risks and protect against them .

Mechanism of Action

Target of Action

3-Bromo-4-trifluoromethoxyphenyl isocyanate is a chemical compound used in scientific research. . Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

In these reactions, an isocyanate intermediate is formed, which can then react with water to form a primary amine .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-trifluoromethoxyphenyl isocyanate can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, potentially affecting their reactivity . Additionally, temperature and pH can also influence the stability and reactivity of isocyanates .

properties

IUPAC Name

2-bromo-4-isocyanato-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUPSJLZSIAEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-trifluoromethoxyphenyl isocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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